methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRWTJXGMHOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-37-8 | |
| Record name | Cornin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Occurrence and Biosynthesis of Verbenalin
Molecular and Genetic Regulation of BiosynthesisThe biosynthesis of iridoid glycosides, including verbenalin, is subject to molecular and genetic regulation within the plant. Gene expression plays a crucial role in controlling the activity of enzymes involved in the pathway, thereby affecting the accumulation of iridoids.mdpi.comStudies have identified genes encoding key enzymes like DXS, DXR, GPPS, G10H, and 10HGO as highly conserved and involved in iridoid glycoside synthesis.frontiersin.orgTranscriptome analysis in Verbena officinalis has revealed differential expression of genes related to iridoid glycoside synthesis in different plant tissues (root, stem, and leaf).frontiersin.orgnih.govThe expression levels of genes such as 7-DLGT and IO in specific tissues, like the root, may be linked to the tissue distribution of verbenalin.frontiersin.orgnih.govTranscription factors, such as VoWRKY6 and VoWRKY7 in V. officinalis, are also suggested to play a role in regulating iridoid glycoside biosynthesis.frontiersin.orgnih.gov
Transcriptomic Analysis of Gene Expression Profiles
Transcriptomic analysis has been employed to investigate the biosynthesis of iridoid glycosides in plants like Verbena officinalis. By analyzing gene expression profiles, researchers can identify unigenes (contiguous sequences assembled from RNA-Seq reads) that are potentially involved in the biosynthetic pathways. In V. officinalis, transcriptomic analysis has annotated a large number of unigenes, with a significant portion related to the iridoid glycoside, phenylethanoid glycoside, and flavonoid pathways. frontiersin.orgnih.gov Differential expression analysis between different tissues can reveal variations in gene activity that correlate with the accumulation of specific compounds. frontiersin.orgnih.gov For instance, studies have shown differences in the expression of genes related to iridoid glycoside synthesis in the root, stem, and leaf of V. officinalis. frontiersin.orgnih.gov
Identification of Regulatory Elements and Transcription Factors
The biosynthesis of plant secondary metabolites, including iridoid glycosides, is tightly regulated by transcription factors (TFs). nih.gov These proteins bind to specific DNA sequences (regulatory elements) in the promoter regions of genes, influencing their transcription rates. nih.govmdpi.com Transcriptomic studies in V. officinalis have identified numerous potential transcription factors belonging to various families, such as C2H2, bHLH, AP2/ERF, and C3H. frontiersin.org Specific transcription factors, such as VoWRKY6 and VoWRKY7, have been suggested to be involved in the regulation of iridoid glycoside biosynthesis in V. officinalis. frontiersin.orgnih.gov Research in other plants has also highlighted the role of TF families like AP2/ERF, WRKY, and bHLH in regulating terpene biosynthesis, which is relevant to the iridoid pathway. mdpi.com
Factors Influencing Verbenalin Accumulation
The accumulation of verbenalin in plants can be influenced by various factors, including genetic regulation, environmental conditions, and developmental stage. Research indicates that the expression of genes related to the biosynthetic pathway plays a crucial role in regulating the synthesis and accumulation of iridoids. mdpi.com Environmental factors such as light conditions can also impact the accumulation of secondary metabolites in Verbena officinalis in vitro cultures, although specific data on verbenalin's response to light in this context were not detailed in the provided snippets. researchgate.net The harvest time during the plant's vegetative cycle can also affect the content of iridoids, with maximum content potentially occurring at full bloom. thieme-connect.com
Tissue-Specific Distribution within Plants
Verbenalin accumulation exhibits tissue-specific distribution within plants. Studies on Verbena officinalis have shown that the content of verbenalin varies among different plant tissues, including leaves, stems, and roots. frontiersin.orgnih.gov While the total iridoid glycoside content might be highest in leaves, the specific distribution of verbenalin can differ. frontiersin.orgnih.gov For example, in V. officinalis, the content of verbenalin has been reported to be highest in the roots compared to the leaves and stems. frontiersin.orgnih.gov This differential distribution may be related to the branching of the biosynthetic pathway and the specific expression levels of genes encoding enzymes involved in verbenalin synthesis in different tissues, such as 7-DLGT and IO candidate genes which showed significant up-regulation in the root. frontiersin.orgnih.gov In Cornus officinalis, verbenalin, along with other iridoids like loganin, has been found to accumulate significantly in the pericarp. oup.com
Verbenalin Content in Verbena officinalis Tissues (Example Data) frontiersin.orgnih.gov
| Tissue | Verbenalin Content (mg/g) |
| Leaf | 4.19 ± 0.09 |
| Stem | 4.16 ± 0.03 |
| Root | 11.33 ± 1.09 |
This table illustrates the differential accumulation of verbenalin in different tissues of Verbena officinalis, with the highest concentration observed in the roots.
Advanced Analytical Methodologies for Verbenalin Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for separating Verbenalin from complex plant extracts and quantifying its amount. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the quantitative analysis of Verbenalin in plant extracts researchgate.netnih.gov. This method offers high sensitivity, accuracy, and reproducibility. Various HPLC-based methods have been developed and validated for the determination of Verbenalin, often alongside other bioactive compounds like verbascoside (B1683046) and hastatoside (B1163306) researchgate.netnih.govphcog.com.
A typical reversed-phase HPLC system for Verbenalin analysis utilizes a C18 column and a mobile phase consisting of a gradient of aqueous phosphoric acid and acetonitrile (B52724) phcog.com. Detection is commonly performed using a diode array detector (DAD) at specific wavelengths, such as 203, 238, and 331 nm phcog.com. Method validation studies have demonstrated good linearity, precision (intra- and interday variations typically less than 2%), and accuracy (average recoveries often close to 100%) for Verbenalin quantification phcog.com.
Ultra-high performance liquid chromatography (UHPLC), a more advanced form of HPLC, coupled with mass spectrometry (MS), such as UPLC-MS or UPLC-Q-TOF-MS, is also employed for comprehensive chemical profiling and quantitative analysis of Verbenalin in complex matrices like Verbena officinalis extracts frontiersin.orgbiorxiv.orgresearchgate.net. These methods allow for the identification and quantification of Verbenalin along with a wide range of other phytochemicals.
Studies have utilized UPLC-MS to analyze the main chemical components in V. officinalis, identifying iridoid glycosides, phenylethanoid glycosides, and flavonoids. Verbenalin was identified as a key iridoid glycoside in these analyses frontiersin.orgresearchgate.net. Quantitative analysis using UPLC and UV spectrophotometry has shown variations in Verbenalin content across different plant tissues, with higher concentrations observed in leaves compared to stems and roots frontiersin.org.
Another application of HPLC includes its use as a reference method for validating faster spectroscopic techniques like Near-Infrared (NIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy for Verbenalin quantification in plant materials spectroscopyonline.comnih.govnih.gov.
High-Performance Thin Layer Chromatography (HPTLC) Applications
HPTLC is another chromatographic technique applied in the analysis of Verbenalin, particularly for quantitative estimations and quality control researchgate.netresearchgate.netglycoscience.ru. While offering lower resolution compared to HPLC, HPTLC provides a simpler and more cost-effective approach for screening and semi-quantitative analysis.
HPTLC methods have been used to identify and quantify Verbenalin in plant extracts, often alongside other constituents like hastatoside, verbascoside, and ursolic acid researchgate.netthieme-connect.com. The method typically involves the use of specific stationary phases and mobile phases, followed by visualization using suitable detection reagents, such as the Liebermann Burchard reagent for certain compounds researchgate.netglycoscience.ru.
Research has shown that HPTLC can be employed for the quantitative determination of Verbenalin in different parts of Verbena officinalis, revealing variations in content depending on the plant part researchgate.net.
Spectroscopic Characterization and Monitoring
Spectroscopic techniques offer rapid and non-destructive or minimally destructive methods for the characterization and monitoring of Verbenalin, particularly in plant materials.
Near-Infrared (NIR) Spectroscopy for Quantitative Analysis
NIR spectroscopy, often coupled with multivariate data analysis (MVA) such as Partial Least Squares (PLS) regression, has been explored for the quantitative analysis of Verbenalin in Verbena officinalis spectroscopyonline.comnih.govnih.gov. This technique allows for the rapid and non-invasive determination of Verbenalin content directly on fresh plant material.
Studies have demonstrated the suitability of NIR spectroscopy for the characterization and quantification of Verbenalin in V. officinalis spectroscopyonline.comnih.gov. PLS regression models developed using benchtop NIR spectrometers have shown reliable quantification of Verbenalin, with reported R² values indicating a good correlation between NIR predictions and reference values obtained by HPLC spectroscopyonline.comnih.govnih.gov. For instance, one study reported an R² value of 0.91 for Verbenalin quantification using NIR nih.gov.
While benchtop NIR provides reliable results, the application of portable NIR devices for Verbenalin quantification has shown less precision compared to benchtop instruments, suggesting that spectral range and resolution are important factors for successful quantification spectroscopyonline.comnih.gov.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Real-time Assessment
ATR-IR spectroscopy, in conjunction with multivariate analysis, has also been utilized for the quantitative determination of Verbenalin in Verbena officinalis nih.gov. This technique allows for direct measurement of samples with minimal or no preparation, making it suitable for real-time assessment.
Comparative studies between ATR-IR and NIR spectroscopy for the simultaneous quantification of Verbenalin and verbascoside in V. officinalis have shown that ATR-IR can offer advantages over NIR in this specific application nih.gov. Reported quality parameters for ATR-IR analysis of Verbenalin include an R² value of 0.94 and an RPD (Ratio of Prediction to Deviation) of 4.23, indicating good predictive ability nih.gov.
Mass Spectrometry-Based Profiling
Mass spectrometry (MS) is a powerful tool for the identification, structural elucidation, and comprehensive profiling of Verbenalin in complex biological and botanical samples. When coupled with chromatographic techniques like HPLC or UPLC, it provides highly specific and sensitive analysis.
LC-MS and UPLC-MS techniques are widely used for the qualitative and quantitative analysis of Verbenalin in plant extracts nih.govfrontiersin.orgbiorxiv.orgresearchgate.net. These methods enable the identification of Verbenalin based on its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further aiding in the confirmation of Verbenalin's identity nih.gov.
The combination of chromatography and mass spectrometry is essential for both targeted analysis of Verbenalin and untargeted metabolic profiling to discover related compounds and understand the biochemical pathways in which Verbenalin is involved.
Here is a table summarizing some quantitative findings for Verbenalin content in Verbena officinalis using different analytical methods:
| Plant Part/Source | Analytical Method | Verbenalin Content (% w/w or mg/100g DW) | Reference |
| Tender parts (V. officinalis) | HPLC | 0.24–0.34% | researchgate.net |
| Roots (V. officinalis) | HPLC | 0.276% (identified) | researchgate.netthieme-connect.com |
| Herb (V. officinalis) | HPTLC/HPLC | 0.276% (identified) | researchgate.netthieme-connect.com |
| Herb (V. officinalis) | HPLC | min. 1.5% DW (standardization requirement) | thieme-connect.com |
| Herb (V. officinalis) | HPLC | max. 6196 mg/100 g DW (at full bloom) | thieme-connect.com |
| Aqueous preparations (V. officinalis) | HPLC/DAD/ESI/MS | Found | researchgate.netcornell.edu |
| Leaves (V. officinalis) | UPLC/UV | Higher content than stem/root | frontiersin.org |
| Various samples (V. officinalis) | HPLC | 0.17 to 3.37 mg/g of dried plant (range for main constituents including verbenalin) | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Component Identification
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in complex mixtures, including plant extracts containing Verbenalin. UPLC-MS offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC-MS.
Studies investigating the chemical composition of Verbena officinalis have frequently utilized UPLC-MS to identify Verbenalin among other constituents. Analysis of V. officinalis extracts by UPLC-MS has revealed that iridoid glycosides, phenylethanoid glycosides, and flavonoids are the main chemical components frontiersin.org. Verbenalin is highlighted as a characteristic iridoid glycoside with a high content in V. officinalis frontiersin.org.
In one study, UPLC-MS analysis of V. officinalis extract in both positive and negative ion modes identified a total of 16 compounds, including Verbenalin and other iridoid glycosides such as hastatoside, gentiopicroside, aucubin, 3,4-dihydroverbenalin, and swertiamarine frontiersin.orgresearchgate.net. The use of UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) with an electrospray ionization (ESI) source has been reported for the quantitative analysis and identification of compounds in V. officinalis extracts biorxiv.org. This method allows for the separation of metabolites using a C18 column and mobile phases typically consisting of aqueous formic acid and methanol (B129727) biorxiv.org. The identity and purity of analytes like Verbenalin can be confirmed by coupling UHPLC with ESI-QTOF-MS operating in negative ionization mode researchgate.net.
UPLC-MS is also used for quantitative determination of Verbenalin in plant extracts. For instance, a study determined the content of Verbenalin in different tissues of V. officinalis (leaf, stem, and root) using UPLC, showing varying concentrations across these tissues frontiersin.org.
The application of UPLC-QTOF-MS-based metabolomics has also been used in studies involving Verbenalin, allowing for the identification and characterization of compounds in plant samples and the discernment of variations in compound profiles rsc.org.
Computational Chemistry in Analytical Research
Computational chemistry plays a significant role in supporting analytical research on compounds like Verbenalin, particularly in predicting molecular interactions and understanding potential biological activities.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Verbenalin) to another (the receptor) when bound to form a stable complex. This method is valuable for understanding how Verbenalin might interact with specific biological targets at a molecular level.
Molecular docking studies have been conducted to explore the potential interactions of Verbenalin with various proteins. For example, Verbenalin has been used in molecular docking studies investigating potential anti-Alzheimer's disease (AD) activity by docking with AD-related target proteins such as NLRP3, BACE1, AChE, and GSK-3β frontiersin.org. Results from these studies suggest that Verbenalin may have a good binding effect with certain targets like NLRP3 frontiersin.org.
Another area where molecular docking has been applied is in the study of Verbenalin's interaction with natural killer (NK) cell inhibitory receptors, specifically NKG2A and KIR2DL1 mdpi.combsz-bw.demdpi.com. In silico molecular docking analysis predicted that Verbenalin could bind to both NKG2A and KIR2DL1 mdpi.combsz-bw.de. This finding suggests a potential mechanism by which Verbenalin might influence NK cell activity by reducing inhibitory receptor-mediated signaling mdpi.com. Detailed analysis of interactive residues in KIR2DL1 with bioactive compounds, including Verbenalin, showed proximity to the interaction sites with HLA, implying a potential to inhibit the interaction between KIR2DL1 and its ligand bsz-bw.de.
Molecular docking has also been utilized to identify potential target proteins of Verbenalin in the context of specific biological effects. In a study investigating the effects of Verbenalin on alcohol-associated steatohepatitis, molecular docking was performed, and MDMX was identified as a potential target protein of Verbenalin nih.gov. Cellular thermal shift assay (CETSA) further supported a specific interaction between MDMX and Verbenalin nih.gov.
Furthermore, molecular docking experiments have been conducted to assess the potential antidepressive effects of compounds from V. officinalis, including Verbenalin, by examining their binding energies and poses with targets like the Serotonin Reuptake Transporter (SERT) and the Leucine Transporter (LeuT), a homologue of the noradrenaline reuptake transporter elsevier.es. Significant binding energies were reported for Verbenalin with both SERT and LeuT elsevier.es.
These computational approaches provide valuable insights into the potential molecular mechanisms underlying the observed biological effects of Verbenalin and guide further experimental research.
Mechanistic Studies of Verbenalin S Biological Activities: Preclinical Models
Immunomodulatory Effects
Verbenalin, an iridoid glycoside, has demonstrated significant immunomodulatory properties in various preclinical models. These studies have begun to elucidate the mechanisms through which Verbenalin influences the immune system, particularly its effects on Natural Killer (NK) cells and the regulation of inflammatory responses.
Modulation of Natural Killer (NK) Cell Cytotoxicity and Function
Verbenalin has been shown to enhance the effector functions of Natural Killer (NK) cells, which are critical components of the innate immune system responsible for eliminating virally infected and cancerous cells.
In vitro studies have revealed that Verbenalin significantly enhances the killing efficiency of NK cells. thailandmedical.newsbiorxiv.orgresearchgate.net Treatment with Verbenalin accelerates the cytotoxic process by reducing the contact time required for an NK cell to destroy its target cell. biorxiv.orgresearchgate.net This expedited killing kinetic allows for a more rapid clearance of target cells. Notably, this enhancement of cytotoxicity does not appear to be a result of increased NK cell proliferation or an upregulation in the expression of cytotoxic proteins such as perforin (B1180081) and granzyme B. biorxiv.org Furthermore, Verbenalin does not affect the degranulation of lytic granules, the primary mechanism by which NK cells release their cytotoxic payload. biorxiv.org Instead, the accelerated killing process suggests that Verbenalin may potentiate NK cell activation upon recognition of a target cell. biorxiv.org
Table 1: Effect of Verbenalin on NK Cell Killing Kinetics
| Parameter | Observation | Source(s) |
| Killing Kinetics | Significantly faster in Verbenalin-treated NK cells. | thailandmedical.newsbiorxiv.org |
| Contact Time | Reduced time required for NK cells to kill target cells. | biorxiv.orgresearchgate.net |
| Proliferation | No significant effect on NK cell proliferation. | biorxiv.org |
| Cytotoxic Proteins | No significant change in the expression of perforin and granzyme B. | biorxiv.org |
| Lytic Granule Release | Did not affect lytic granule degranulation. | biorxiv.org |
Preclinical studies using animal models have demonstrated that extracts of Verbena officinalis, containing Verbenalin as a key bioactive constituent, can promote the activation and maturation of NK cells. thailandmedical.newsbiorxiv.orgresearchgate.net In a mouse model of influenza virus infection, oral administration of the extract led to an enhanced activation state of NK cells within the lungs. biorxiv.orgresearchgate.net This suggests that Verbenalin contributes to a more robust innate immune response in the context of a viral infection.
Regulation of Inflammatory Cytokine Production
Verbenalin has been observed to play a role in modulating the production of inflammatory cytokines, key signaling molecules that orchestrate the inflammatory response.
In animal models of inflammation, the administration of Verbena officinalis extract, which contains Verbenalin, has been shown to significantly decrease the serum levels of several key proinflammatory cytokines. thailandmedical.newsbiorxiv.orgresearchgate.net Specifically, reductions in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) have been reported. biorxiv.orgresearchgate.net These cytokines are central mediators of the inflammatory cascade, and their attenuation suggests a potent anti-inflammatory effect. The reduction of these cytokines points towards an interruption of the signaling pathways that lead to their production and release. biorxiv.org
Table 2: Impact of Verbena officinalis Extract (Containing Verbenalin) on Proinflammatory Cytokine Levels in vivo
| Cytokine | Effect | Source(s) |
| TNF-α | Decreased serum levels. | biorxiv.orgresearchgate.net |
| IL-1β | Decreased serum levels. | biorxiv.orgresearchgate.net |
| IL-6 | Decreased serum levels. | biorxiv.orgresearchgate.net |
Impact on Macrophage-Mediated Inflammatory Responses
Macrophages are pivotal cells in the inflammatory process, and emerging evidence suggests that Verbenalin can modulate their activity. In a preclinical model of sepsis-induced acute lung injury, Verbenalin was found to alleviate inflammation by targeting alveolar macrophages. thailandmedical.news The study indicated that Verbenalin binds to the GPR18 receptor, which in turn inhibits inflammatory signaling pathways and reduces macrophage pyroptosis, a form of inflammatory cell death. thailandmedical.news
Furthermore, Verbenalin has been reported to reduce airway inflammation in a rat model of asthma by inhibiting the activity of the NF-κB/MAPK signaling pathway. biorxiv.orgmdpi.com The NF-κB and MAPK pathways are crucial for the production of proinflammatory mediators in macrophages. biorxiv.org While these findings strongly suggest an impact on macrophage-driven inflammation, further direct studies are needed to fully elucidate the specific effects of Verbenalin on macrophage polarization and function.
Inhibition of Macrophage Focal Death and Pyroptosis Pathways
Based on available preclinical research, there is currently no specific data detailing the direct effects of verbenalin on the inhibition of macrophage focal death and pyroptosis pathways. Mechanistic studies have yet to elucidate a direct interaction between verbenalin and key components of the pyroptotic pathway, such as the NLRP3 inflammasome or gasdermin D (GSDMD) in macrophages.
Neurobiological System Interactions
Research into verbenalin has explored its effects on various aspects of neurobiology, particularly in the context of Alzheimer's disease models. These studies have investigated its influence on protein metabolism, pathological markers, and neurotrophic factors.
Influence on Amyloid-Beta (Aβ) Peptide Metabolism in Alzheimer's Disease Models
Verbenalin has been shown to affect the metabolic pathways of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
In cellular models of Alzheimer's disease, verbenalin has demonstrated an ability to modulate the expression of the amyloid precursor protein (APP). embopress.orgnih.gov A study utilizing Swedish mutant APP-overexpressing Neuro2a (SweAPP/N2a) cells found that treatment with verbenalin led to a decrease in both the intracellular expression and the release of the APP protein. embopress.orgnih.govnih.gov This reduction in the precursor protein subsequently results in decreased production of Aβ peptides. nih.govnih.gov
The effects of verbenalin on key pathological hallmarks of Alzheimer's have been assessed in transgenic animal models. embopress.orgnih.gov In these in vivo studies, immunohistochemistry analysis revealed that animals treated with verbenalin exhibited decreased expression levels of both Aβ and tau in the hippocampus when compared to untreated Alzheimer's disease model mice. embopress.orgnih.govnih.gov These findings suggest that verbenalin can mitigate the development of the characteristic plaque and tangle pathologies associated with the disease in these models. nih.gov
| Pathological Marker | Effect of Verbenalin Treatment | Brain Region Affected | Source |
|---|---|---|---|
| Amyloid-beta (Aβ) | Decreased Expression | Hippocampus | nih.gov |
| Tau | Decreased Expression | Hippocampus | nih.gov |
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuronal survival and growth, and its levels are often reduced in the brains of Alzheimer's patients. researchgate.net In animal models of Alzheimer's disease, verbenalin treatment has been shown to restore the expression of BDNF in the hippocampus. embopress.orgnih.govnih.gov This suggests a potential mechanism by which verbenalin may exert neuroprotective effects, counteracting the reduction in this key neurotrophic factor seen in the disease state. nih.gov
Neuroprotective Efficacy in Cellular Models of Neurotoxicity
Verbenalin has demonstrated protective effects in various cellular models of neurotoxicity. In human neuroblastoma SH-SY5Y cells, a widely used model for studying neurodegenerative diseases, verbenalin has shown neuroprotective properties against Aβ-induced cytotoxicity. nih.govnih.gov
Pretreatment with 20 μM of verbenalin for 24 hours was found to significantly reduce cell death induced by exposure to 5 μM of Aβ. nih.gov Further investigation into the mechanisms of this protection revealed that verbenalin could ameliorate the Aβ-induced decline in ATP levels, a marker of mitochondrial function. nih.gov The compound also attenuated the generation of reactive oxygen species (ROS) triggered by Aβ, suggesting an antioxidant effect at the cellular level. nih.gov
In a different model of neurotoxicity using 6-hydroxydopamine (6-OHDA) to induce cell damage in SH-SY5Y cells, verbenalin pretreatment also showed a marked ability to prevent toxicity. It significantly suppressed the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, and diminished levels of 3-nitrotyrosine (B3424624), a biomarker for nitrosative stress.
| Neurotoxic Agent | Verbenalin Concentration | Observed Protective Effect | Statistical Significance | Source |
|---|---|---|---|---|
| Amyloid-beta (Aβ) (5 μM) | 20 μM | Reduced Aβ-induced cell death | Significant | nih.gov |
| Amyloid-beta (Aβ) (5 μM) | 20 μM | Rescued reduction of ATP production | p < 0.01 | nih.gov |
| Amyloid-beta (Aβ) (5 μM) | 20 μM | Decreased ROS production | Not statistically significant | nih.gov |
| 6-hydroxydopamine (6-OHDA) (35 µM) | 1–50 µM | Prevented toxicity (MTT assay) | p < 0.05 | |
| 6-hydroxydopamine (6-OHDA) (35 µM) | 1–50 µM | Suppressed LDH release | p < 0.01 | |
| 6-hydroxydopamine (6-OHDA) (35 µM) | 1–20 µM | Diminished 3-nitrotyrosine (3-NT) levels | p < 0.01 |
Effects on Sleep-Wake Cycles in Animal Models
Preclinical research has identified verbenalin as possessing sleep-promoting activities. nih.gov Studies utilizing animal models of Alzheimer's disease have noted these properties as part of the compound's broader neuroprotective profile. nih.gov While verbenalin is recognized as a major constituent of Verbena officinalis, a plant extract that has been evaluated in pentobarbital-induced sleep models, detailed mechanistic studies focusing specifically on verbenalin's effects on sleep architecture, such as the modulation of NREM and REM sleep stages or sleep latency, are not extensively detailed in the available literature. nih.govnih.gov
Antiviral Properties and Host Defense Modulation
Binding Affinity to Viral Proteins (e.g., SARS-CoV-2 nsp-12)
In silico studies have investigated the potential of verbenalin to interact with viral proteins crucial for replication. Molecular docking analyses have been performed to evaluate the binding affinity of verbenalin to non-structural proteins of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net The RNA-dependent RNA polymerase (RdRp), also known as nsp-12, is a key enzyme in the coronavirus replication and transcription complex and serves as a primary target for antiviral compounds. researchgate.netnih.gov Computational models have assessed the interaction between verbenalin and viral proteins, providing a framework for understanding its potential inhibitory activity. researchgate.net
Interactive Table: In Silico Docking Target for Verbenalin
| Compound | Viral Target Protein | Virus | Study Type |
|---|
Mitigation of Viral Infection-Induced Cellular Injury and Inflammation (in vitro, in vivo)
Verbenalin has demonstrated the ability to mitigate tissue injury and inflammation in animal models of viral infection. nih.govbiorxiv.orgnih.gov In a mouse model of influenza A virus infection, oral administration of Verbena officinalis extract, which contains verbenalin, was shown to reduce acute lung injury. nih.govnih.gov
Furthermore, this treatment led to a significant decrease in the serum levels of key inflammatory cytokines. nih.govnih.gov Specifically, the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) were reduced in virus-infected mice receiving the extract. nih.govnih.govbiorxiv.org
Beyond its anti-inflammatory effects, verbenalin has been found to modulate host immune responses by enhancing the function of Natural Killer (NK) cells, which are critical for eliminating virus-infected cells. nih.govresearchgate.net In vitro studies using primary human NK cells showed that verbenalin significantly enhanced their killing efficiency. nih.govresearchgate.net Mechanistic investigation revealed that verbenalin treatment accelerated the killing process by reducing the contact time required for NK cells to eliminate their target cells, without altering NK cell proliferation or the expression of cytotoxic proteins like perforin and granzyme B. nih.govresearchgate.net
Interactive Table: Effect of Verbena Officinalis Extract (Containing Verbenalin) on Inflammatory Cytokines in a Viral Infection Mouse Model
| Cytokine | Effect Observed | Model System |
|---|---|---|
| IL-6 | Decreased Serum Levels | Influenza A-infected C57BL/6J mice |
| TNF-α | Decreased Serum Levels | Influenza A-infected C57BL/6J mice |
Hepatic and Gastrointestinal System Investigations
Attenuation of Liver Injury in Models of Hepatic Disease (e.g., Alcohol-Associated Steatohepatitis)
Verbenalin has shown significant protective effects against liver injury in preclinical models of alcohol-associated steatohepatitis (ASH). uni.luscite.ai In a C57BL/6 mouse model of ASH, administration of verbenalin was found to attenuate hepatic damage and mitochondrial dysfunction. uni.lunih.gov The underlying mechanism involves the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. scite.ai
In vitro studies using AML-12 hepatocytes stimulated with ethanol (B145695) further clarified the molecular mechanism. uni.lunih.gov Verbenalin was identified to directly interact with and target Murine double minute X (MDMX). uni.lunih.gov This interaction promotes the activation of Peroxisome proliferator-activated receptor alpha (PPARα), which in turn inhibits alcohol-induced ferroptosis in hepatocytes. uni.luscite.ai The protective effects of verbenalin are linked to its ability to alleviate oxidative stress by modulating key biomarkers. uni.lu It was observed to downregulate reactive oxygen species (ROS), 4-hydroxynonenal (B163490) (4-HNE), and malondialdehyde (MDA), while upregulating the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). uni.lu
Interactive Table: Effect of Verbenalin on Oxidative Stress Markers in an In Vitro Model of Alcohol-Associated Steatohepatitis
| Biomarker | Effect of Verbenalin Treatment | Implication |
|---|---|---|
| Reactive Oxygen Species (ROS) | Downregulated | Reduction of Oxidative Stress |
| 4-Hydroxynonenal (4-HNE) | Downregulated | Inhibition of Lipid Peroxidation |
| Malondialdehyde (MDA) | Downregulated | Inhibition of Lipid Peroxidation |
| Glutathione (GSH) | Upregulated | Enhancement of Antioxidant Defense |
Regulation of Lipid Homeostasis and Mitochondrial Function in Hepatic Contexts
Preclinical studies have highlighted the significant role of verbenalin in modulating lipid metabolism and mitochondrial function within the liver, particularly in the context of alcohol-associated steatohepatitis. The liver is a central organ for lipid homeostasis, and its dysregulation can lead to serious conditions such as steatosis, cirrhosis, and hepatocellular carcinoma. Verbenalin has demonstrated a capacity to intervene in these pathological processes.
In a mouse model of alcohol-induced liver injury, verbenalin treatment was found to attenuate hepatic damage and mitochondrial dysfunction. The mechanism of action appears to be linked to the regulation of MDMX/PPARα-mediated ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Verbenalin's interaction with the MDMX protein was identified through molecular docking and confirmed by cellular thermal shift assays. This interaction plays a crucial role in mitigating ferroptosis. Furthermore, co-immunoprecipitation experiments revealed that PPARα is a key factor in the MDMX-mediated effects on ferroptosis. By regulating this pathway, verbenalin helps to alleviate oxidative stress and subsequent lipid peroxidation in the liver. nih.govnih.gov
The protective effects of verbenalin also extend to mitochondrial integrity. In animal models of alcoholic steatohepatitis, verbenalin administration was observed to preserve mitochondrial mass and morphology. This is significant as mitochondrial dysfunction is a key contributor to the pathogenesis of alcoholic liver disease. The in vitro component of these studies, using ethanol-stimulated AML-12 cells, further substantiated the in vivo findings, showing that verbenalin regulates ferroptosis at the cellular level. nih.govnih.gov
These findings suggest that verbenalin's ability to regulate lipid homeostasis and preserve mitochondrial function in hepatic contexts is multifaceted, involving the modulation of specific signaling pathways to protect against cellular damage.
Mechanisms in Prostatitis Models
Verbenalin has demonstrated therapeutic potential in preclinical models of prostatitis, a condition characterized by inflammation of the prostate gland. In a mouse model where prostatitis was induced by local injection of Xiaozhiling, administration of verbenalin resulted in significant improvements in several key parameters associated with the condition. nih.govnih.gov
A notable effect of verbenalin treatment was a significant increase in the amount of water consumed by the mice, which is often reduced in models of prostatitis. This suggests a potential alleviation of discomfort or urinary symptoms. More direct evidence of its anti-inflammatory effect was observed in the prostatic fluid, where there was a significant decrease in the number of white blood cells and a marked increase in the density of lecithin (B1663433) corpuscles, which are typically reduced in prostatic inflammation. nih.govnih.gov
Histopathological examination of the prostate tissue revealed a significant reduction in pathological changes in the verbenalin-treated groups. Specifically, the prostate volume density (Vv) was significantly decreased, indicating a reduction in tissue inflammation and swelling. The therapeutic effects of verbenalin were not confined to the prostate; pathological changes in the testis and epididymis were also significantly reduced. Furthermore, an increase in thymic cortex thickness and the number of lymphocytes was observed, suggesting a potential modulation of the immune response. nih.govnih.gov
These findings collectively indicate that verbenalin exerts a beneficial effect in prostatitis models by reducing inflammation, improving the composition of prostatic fluid, and mitigating pathological damage to the prostate and surrounding reproductive tissues.
Antioxidant Activities
In Vitro and In Vivo Antioxidant Capacity
Verbenalin, a major iridoid glycoside found in Verbena officinalis, has been reported to possess significant antioxidant properties. Both in vitro and in vivo studies have demonstrated its capacity to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.
In vitro studies have consistently shown the radical scavenging capabilities of verbenalin and extracts of Verbena officinalis. The antioxidant activity has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these tests, verbenalin-containing extracts have demonstrated a strong capacity to neutralize these free radicals. nih.govkoreascience.krresearchgate.netnih.govhu.edu.jo The antioxidant potential is often attributed to the presence of phenolic compounds, which are known for their ability to donate electrons and stabilize free radicals. nih.gov Some studies have also highlighted the ability of verbenalin to scavenge superoxide and nitric oxide radicals, further underscoring its broad-spectrum antioxidant activity. koreascience.kr The reducing power of verbenalin-containing extracts, which is a measure of their electron-donating capacity, has also been confirmed in various experimental setups. koreascience.kr
In vivo evidence for the antioxidant effects of verbenalin comes from studies on animal models. For instance, in rats subjected to chronic physical stress, oral administration of a Verbena officinalis extract containing verbenalin was found to modulate the activity of key antioxidant enzymes. Specifically, an impact on the activity of glutathione peroxidase (GPox) and superoxide dismutase (SOD) was observed in the blood, liver, and kidneys. nih.gov These enzymes play a crucial role in the cellular defense against reactive oxygen species. Another study noted the antioxidant activities of verbenalin in the context of Alzheimer's disease models. nih.govmdpi.com
These findings from both in vitro and in vivo preclinical models collectively suggest that verbenalin is a potent antioxidant compound with the ability to scavenge a variety of free radicals and modulate the body's endogenous antioxidant defense systems.
Molecular Targets and Signaling Pathway Modulation by Verbenalin
Transcription Factor and Protein Kinase Pathways
Transcription factors and protein kinases play critical roles in regulating gene expression and cellular activities. Verbenalin has been investigated for its effects on prominent pathways within this category.
Inhibition of NF-κB/MAPK Signaling Axis
The NF-κB and MAPK signaling pathways are central to inflammatory responses. While direct inhibition of the NF-κB/MAPK axis specifically by Verbenalin is not explicitly detailed in the provided search results, related pathways and inhibitors are mentioned. For instance, NF-κB is a transcription factor complex playing a central role in inflammation, and some compounds modulate its signaling. wikipedia.org The NLRP3 inflammasome pathway, which can be activated by stimuli that also activate NF-κB, is discussed in relation to Verbenalin. chemmethod.comchemmethod.com Further research is needed to clarify the direct inhibitory effects of Verbenalin on the entire NF-κB/MAPK axis.
Influence on JNK and p38 MAPK Pathways
The JNK and p38 MAPK pathways are components of the MAPK superfamily and are involved in cellular responses to stress, inflammation, and apoptosis. uit.nouwo.ca Dysregulation of these pathways has been linked to various health issues, including inflammation. uit.no While a direct influence of Verbenalin specifically on JNK and p38 MAPK pathways is not explicitly detailed in the provided search results, the JNK/P38 MAPK pathway has been implicated in mediating oxidative stress, apoptosis, and inflammation in the context of alcohol-associated brain injury, where another compound, quercetin, showed inhibitory effects. researchgate.net The MAPK cascade, including p38 MAPK, regulates cellular processes such as inflammation and apoptosis. uwo.ca Further studies are required to elucidate the precise influence of Verbenalin on the JNK and p38 MAPK pathways.
Inflammasome Complex Regulation
Inflammasomes are multiprotein complexes that play a key role in the innate immune system by activating inflammatory caspases and promoting the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. wikipedia.org
Suppression of NOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Activation
The NLRP3 inflammasome is a well-characterized inflammasome that responds to a variety of stimuli. chemmethod.comchemmethod.com It consists of three main parts: the N-terminal pyrin effector domain (PYD), the NACHT domain, and a Leucine-rich repeat domain (LRR). chemmethod.comchemmethod.com Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active forms. wikipedia.org The provided search results indicate that the NLRP3 inflammasome pathway has a crucial role in the dental immune system and is a specific target for drug molecules in the treatment of endodontic diseases. chemmethod.comchemmethod.com While the search results mention various NLRP3 inflammasome inhibitors being studied for their binding energies and interactions with NLRP3 chemmethod.comchemmethod.com, a direct link or research finding explicitly stating that Verbenalin suppresses NLRP3 inflammasome activation is not present in the provided snippets. However, given the focus on Verbenalin's molecular targets, this area warrants further investigation.
Receptor-Ligand Interactions
Cell surface receptors and their ligands are crucial for mediating cellular communication and immune responses.
Interaction with Natural Killer Cell Inhibitory Receptors (NKG2A, KIR2DL1)
Natural Killer (NK) cells are critical components of the innate immune system, and their activity is tightly regulated by a balance of signals from activating and inhibitory receptors. frontiersin.org Inhibitory receptors on NK cells, such as NKG2A and KIR2DL1, play a significant role in preventing NK cells from attacking healthy host cells. frontiersin.orgbiorxiv.org NKG2A forms heterodimers with CD94 and is one of the prominent inhibitory receptors in NK cells. biorxiv.org KIR2DL1 is a killer cell immunoglobulin-like receptor that binds to HLA-C alleles of group C2. frontiersin.org
Research has specifically investigated the interaction between bioactive compounds of Verbena officinalis, including Verbenalin, and inhibitory receptors of NK cells, such as NKG2A and KIR2DL1. Studies have found that NKG2A can engage with Verbenalin. biorxiv.orgresearchgate.net Furthermore, KIR2DL1 can also interact with Verbenalin. biorxiv.orgresearchgate.net These interactions suggest that Verbenalin may influence NK cell activity by modulating signaling through these inhibitory receptors. Treatment with Verbenalin has been shown to enhance NK killing efficiency, potentially by blocking the inhibitory signaling mediated by receptors including NKG2A and KIR2DL1. researchgate.netmdpi.com This enhancement in killing efficiency was observed as an increase in the portion of serial killers among NK cells and a concomitant reduction in non-killers. researchgate.netmdpi.com Verbenalin-treated NK cells exhibited significantly faster killing kinetics. researchgate.netmdpi.com
Interaction Data with NK Cell Inhibitory Receptors
| Inhibitory Receptor | Interaction with Verbenalin | Notes | Source |
| NKG2A | Yes | Also interacts with Apigenin and Kaempferol | biorxiv.orgresearchgate.net |
| KIR2DL1 | Yes | Interacts with all five tested compounds | biorxiv.orgresearchgate.net |
Effect of Verbenalin Treatment on NK Cell Killing Efficiency
| Treatment | Effect on Serial Killers | Effect on Non-Killers | Killing Kinetics | Source |
| Verbenalin | Substantially enhanced | Concomitantly reduced | Significantly faster | researchgate.netmdpi.com |
Autophagy and Mitophagy Regulatory Mechanisms
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates, crucial for maintaining cellular homeostasis. Mitophagy is a specialized form of autophagy specifically targeting mitochondria. Dysregulation of these processes is implicated in various diseases, including neurodegenerative disorders. helsinki.fimdpi.com
Targeting of PINK1/Parkin Pathway
The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin pathway is a key mediator of mitophagy, responsible for identifying and eliminating damaged mitochondria. Studies suggest that verbenalin can influence this pathway. Molecular docking, surface plasmon resonance, immunofluorescent staining, RNA interference, and mitophagy inhibition studies in both in vivo and in vitro models have indicated that verbenalin targets the PINK1/Parkin pathway. nih.gov Verbenalin has been shown to bind strongly to both PINK1 and Parkin proteins. nih.gov
Promotion of Mitophagy Flux
Mitophagy flux refers to the complete process of mitochondrial degradation through mitophagy. Verbenalin has been observed to promote mitophagy flux. This effect is associated with several changes in mitochondrial health markers, including increased mitochondrial membrane potential (MMP), decreased mitochondrial reactive oxygen species (mtROS) levels, reduced opening of the mitochondrial permeability transition pore (MPTP), and maintenance of mitochondrial mass. nih.gov Furthermore, verbenalin treatment has been shown to upregulate the expression of PINK1, Parkin, and microtubule-associated protein 1A/1B-light chain 3BII (LC3BII), a marker associated with autophagosome formation and autophagic flux. helsinki.finih.govembopress.org
Protein Expression and Secretion Modulation
Verbenalin has been shown to modulate the expression and secretion of certain proteins involved in neuronal function and pathology, particularly in the context of Alzheimer's disease models.
Downregulation of Amyloid Precursor Protein (APP)
Amyloid Precursor Protein (APP) is a protein whose aberrant processing is central to the pathogenesis of Alzheimer's disease, leading to the generation of amyloid-beta (Aβ) peptides that form amyloid plaques. Research indicates that verbenalin can reduce APP levels. In Swedish mutant APP-overexpressing Neuro2a cells (SweAPP/N2a), verbenalin treatment decreased both the intracellular expression and release of APP protein. nih.govnih.govresearchgate.net This reduction in APP subsequently led to a decrease in the production of Aβ peptides in these cells. nih.govnih.gov
Table 1: Effect of Verbenalin on APP Expression in SweAPP/N2a Cells
| Treatment Concentration | Intracellular APP Levels | Extracellular APP Levels | Aβ Production |
| Control | High | High | High |
| Verbenalin | Decreased | Decreased | Decreased |
Note: Data is based on findings in SweAPP/N2a cells. nih.govnih.govresearchgate.net
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophic factor that supports neuronal survival, growth, and differentiation, playing a vital role in learning and memory. wikipedia.orgfrontiersin.org Studies have demonstrated that verbenalin can restore or increase BDNF expression. In animal models of Alzheimer's disease, verbenalin treatment restored the expression of BDNF in the hippocampus, a brain region critical for cognitive function that is significantly affected in AD. nih.govnih.govresearchgate.net This upregulation of BDNF suggests a potential mechanism by which verbenalin may exert neuroprotective effects and help improve pathological hallmarks associated with AD. nih.govnih.gov
Table 2: Effect of Verbenalin on BDNF Expression in AD Animal Models
| Condition | Hippocampal BDNF Expression |
| AD Model (Untreated) | Reduced |
| AD Model + Verbenalin Treatment | Restored/Increased |
Note: Data is based on findings in Alzheimer's disease animal models. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar Studies of Verbenalin
Correlative Analysis of Verbenalin's Structure with Specific Biological Activities
Verbenalin's iridoid glycoside structure is correlated with several reported biological activities. Research indicates that Verbenalin possesses anti-inflammatory, antiviral, neuroprotective, antioxidant, hepatoprotective, and sleep-promoting effects ontosight.aiwikipedia.orge-jar.orgthieme-connect.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netnih.govnih.gov.
A specific structural interaction that has been explored computationally is Verbenalin's binding affinity to the nsp-12 protein of the SARS-CoV-2 virus medchemexpress.commedchemexpress.comnih.gov. This suggests that the structural features of Verbenalin allow for favorable interactions with this viral target, potentially contributing to its reported antiviral effects nih.gov. Molecular docking studies have identified specific residues in the nsp-12 protein, such as Arg349, Ser664, Asn628, Pro677, and Glu350, with which Verbenalin forms interactions nih.gov. This interaction profile provides a structural basis for understanding one of Verbenalin's observed biological activities.
Comparative SAR with Related Iridoid Glycosides
Comparing Verbenalin with related iridoid glycosides found in the same plant sources, such as Verbena officinalis, offers insights into the potential influence of structural variations on biological activity. Hastatoside (B1163306) is another iridoid glycoside present in Verbena officinalis, and both Verbenalin and Hastatoside have been reported to exhibit sleep-promoting activity medchemexpress.comresearchgate.net. Verbascoside (B1683046), a phenylpropanoid glycoside also found in Verbena officinalis, is reported to have neuroprotective activity, distinct from some of the primary activities associated with Verbenalin thieme-connect.comresearchgate.netresearchgate.net.
While Verbenalin and Hastatoside share the core iridoid structure, subtle differences in their glycosidic or aglycone parts likely contribute to variations in their specific biological profiles or potencies. For example, one study mentions the isolation of 3,4-dihydroverbenalin alongside Verbenalin, indicating structural modifications (reduction of a double bond) can occur within this class of compounds nih.gov. Another study describes novel iridoid-phenylethanoid glycoside conjugates formed from Verbenalin and Verbascoside, highlighting how linking different structural units can create compounds with potentially altered activities, such as hepatoprotective effects acs.org. These comparisons suggest that while the iridoid scaffold confers a general range of activities, specific substitutions or conjugations can modulate the observed biological outcomes. General SAR principles for iridoids suggest that glycosidic linkages and the structure of the aglycone are important for activity nih.govmdpi.com.
Application of Computational Approaches in SAR Elucidation
Computational approaches, such as molecular docking, have been employed to gain insights into the potential structure-activity relationships of Verbenalin, particularly concerning its interactions with specific biological targets nih.govresearchgate.net. A notable example is the in silico study investigating the potential of various phytochemicals, including Verbenalin, as inhibitors against the SARS-CoV-2 RNA-dependent RNA polymerase (nsp-12) nih.gov.
In this study, molecular docking was used to predict the binding affinity and interaction patterns of Verbenalin with the nsp-12 protein nih.gov. The results indicated that Verbenalin could form multiple interactions with key residues in the binding site of nsp-12, suggesting a plausible structural basis for its potential antiviral activity nih.gov. Such computational analyses provide valuable information about how the three-dimensional structure of Verbenalin interacts with a target protein at the molecular level, contributing to the understanding of its SAR without requiring the synthesis and testing of numerous structural analogs. Computational methods are increasingly used in SAR studies to filter potential candidates and identify key interaction points, guiding further experimental research researchgate.netemerginginvestigators.org.
Future Research Directions and Methodological Innovations
Synthetic Biology Approaches for Verbenalin Production
The natural abundance of verbenalin can be a limiting factor for extensive research and potential therapeutic development. Synthetic biology offers promising avenues to address this challenge by enabling controlled and potentially scalable production.
Metabolic Engineering of Microbial or Plant Systems
Metabolic engineering, a key component of synthetic biology, involves the modification of cellular pathways to enhance the production of desired compounds. This approach can be applied to microbial hosts like Escherichia coli or Saccharomyces cerevisiae, or to plant systems, to engineer them to produce verbenalin or its precursors. Systems metabolic engineering, which integrates synthetic biology, systems biology, and evolutionary engineering, is increasingly used for maximizing the production of target chemicals. openaccessjournals.com This interdisciplinary approach focuses on host strain selection, metabolic route reconstruction, tolerance augmentation, and metabolic flux optimization to create high-performance strains. openaccessjournals.com While metabolic engineering has successfully been applied to produce various chemicals and materials in microbial cell factories, most successes in secondary metabolite production have been in natively synthesized compounds. nih.gov Applying these principles to the biosynthesis of verbenalin, a secondary metabolite, would involve identifying and engineering the genes and enzymes responsible for its synthesis in its natural plant sources and transferring or optimizing these pathways in a suitable host. mdpi.com Challenges remain in optimizing metabolic pathways for higher yields and developing robust strains for industrial-scale production. frontiersin.org
Chemo-Enzymatic Synthesis of Verbenalin and Analogs
Chemo-enzymatic synthesis integrates enzymatic transformations with chemical conversions, offering a powerful strategy for the synthesis of natural products and their analogs. nih.govnih.gov This approach can be particularly useful for complex molecules like verbenalin, which possess challenging stereocenters and functional groups. Enzymes can catalyze highly selective reactions that are difficult to achieve using traditional chemical methods. Research in this area could focus on identifying or engineering enzymes that catalyze specific steps in the verbenalin biosynthetic pathway. nih.gov The integration of designed substrate analogs that can be transformed by promiscuous enzymes provides a versatile synthetic platform for natural products and their derivatives. nih.gov This could allow for the synthesis of verbenalin and the generation of novel analogs with potentially altered or enhanced biological activities. nih.govnih.gov
Design and Synthesis of Verbenalin Derivatives
Structural modifications of natural compounds can lead to derivatives with improved efficacy, selectivity, pharmacokinetic properties, or reduced toxicity. The design and synthesis of verbenalin derivatives represent a significant area for future research.
Rational Design Strategies for Enhanced Efficacy and Selectivity
Rational design involves using structural and mechanistic information to guide the synthesis of new compounds with desired properties. nih.govmdpi.com For verbenalin, this could involve understanding how its structure interacts with specific biological targets (e.g., proteins involved in inflammation, viral replication, or neuroprotection) and designing modifications to enhance these interactions or introduce new ones. mdpi.com Computational methods, including molecular docking and dynamics simulations, can play a crucial role in predicting how structural changes will affect binding affinity and biological activity. mdpi.comnih.gov This approach allows for a more targeted synthesis effort compared to traditional serendipitous discovery. mdpi.com
Exploration of Novel Bioactive Scaffolds
Beyond direct modifications of the verbenalin structure, research could explore incorporating key features of verbenalin's pharmacophore into novel chemical scaffolds. mdpi.com This involves identifying the essential structural elements responsible for verbenalin's biological activity and designing entirely new molecular frameworks that present these features in a potentially more effective manner. This could lead to compounds with distinct properties, such as improved stability, bioavailability, or the ability to target different pathways. The development of novel bioactive scaffolds is an active area in medicinal chemistry, often inspired by natural products or utilizing advanced synthetic techniques. nih.govresearchgate.net
Advanced In Vitro and In Vivo Model Systems
To accurately assess the biological activities of verbenalin and its derivatives, as well as to understand their underlying mechanisms, the use of advanced in vitro and in vivo model systems is crucial.
Advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, can provide more physiologically relevant environments compared to traditional 2D cell cultures. These models can better mimic the complexity of human tissues and organs, allowing for more accurate evaluation of verbenalin's effects on specific cell types and pathways involved in conditions like Alzheimer's disease or viral infections. aging-us.commdpi.comnih.govresearchgate.netmdpi.com For example, studies have utilized human neuroblastoma SH-SY5Y cells to investigate verbenalin's neuroprotective effects against amyloid beta-induced neurotoxicity. aging-us.comnih.gov
In parallel, the development and utilization of more sophisticated in vivo models are essential for studying the pharmacokinetics, pharmacodynamics, and efficacy of verbenalin and its derivatives in a whole-organism context. This includes using transgenic animal models that recapitulate specific aspects of human diseases, such as Alzheimer's disease mouse models which have been used to study verbenalin's effects on amyloid-beta and tau expression. mdpi.com These models allow for the investigation of complex interactions between the compound and biological systems, including its impact on multiple organs and pathways. mdpi.comresearchgate.netmdpi.com Further in-depth research in both in vitro and in vivo models is required to confirm preliminary findings and fully explore the therapeutic potential of verbenalin. aging-us.comresearchgate.net
Development and Utilization of Organoid and 3D Cell Culture Models
Traditional two-dimensional (2D) cell cultures, while valuable, often fail to fully recapitulate the complex architecture, cell-cell interactions, and physiological responses observed in living tissues and organs mdpi.comemulatebio.com. Three-dimensional (3D) cell culture models and organoids offer a more physiologically relevant environment for studying the effects of compounds like Verbenalin mdpi.comsochob.clscienceopen.com. These models can better simulate the in vivo state, providing more accurate insights into cellular behavior, viability, proliferation, differentiation, and responses to stimuli compared to 2D cultures mdpi.com.
Studies have already begun to utilize 3D models in Verbenalin research. For instance, a 3D killing assay using primary human NK cells embedded in a collagen matrix demonstrated that Verbenalin treatment accelerated the killing kinetics of NK cells against target cells nih.govbiorxiv.org. This indicates the utility of 3D models in observing the dynamic interactions influenced by Verbenalin in a context more akin to the in vivo environment.
Organoids, as self-organizing 3D structures derived from stem cells, can mimic the structure and function of specific organs sochob.clscienceopen.com. This makes them particularly valuable for studying Verbenalin's effects on target organs involved in conditions like Alzheimer's disease or liver injury, where Verbenalin has shown potential medchemexpress.commdpi.comresearchgate.net. Organoid models can provide a platform for high-throughput screening of bioactive compounds and offer advantages in studying metabolic diseases and evaluating the efficacy and toxicity mechanisms of traditional medicines, including those containing compounds like Verbenalin sochob.clscienceopen.com.
Future research could leverage organoid models derived from relevant tissues (e.g., neuronal organoids for neuroprotective effects, liver organoids for hepatoprotective effects) to investigate Verbenalin's impact on organ-specific cellular processes, signaling pathways, and disease progression in a more accurate and predictive manner than 2D cultures. The development of lymphoid organoids could also be beneficial for further exploring Verbenalin's effects on immune cells like NK cells in a structured 3D environment mdpi.com.
Gene Editing Technologies (e.g., CRISPR/Cas9) for Pathway Dissection
Understanding the precise molecular pathways modulated by Verbenalin is crucial for elucidating its therapeutic potential. Gene editing technologies, particularly CRISPR/Cas9, provide powerful tools for targeted manipulation of genes to dissect these pathways mdpi.comfrontiersin.orgmdpi.com. CRISPR/Cas9 allows for precise modifications to the genome, including gene knockout, insertion, or modification, enabling researchers to investigate the functional role of specific genes in Verbenalin's mechanism of action frontiersin.orgyoutube.com.
While direct studies using CRISPR/Cas9 to dissect Verbenalin pathways were not prominently found, the application of this technology in related research areas highlights its potential. CRISPR/Cas9 has been used to study gene function in various biological processes and disease models mdpi.commdpi.comyoutube.com. For example, it has been applied to dissect splicing regulation at endogenous loci and to study metabolic pathways in plants plos.orgcabidigitallibrary.org.
Future studies could employ CRISPR/Cas9 to:
Generate knockout cell lines for genes hypothesized to be involved in Verbenalin's effects (e.g., genes in the NF-κB/MAPK signaling pathway or those related to Aβ production in Alzheimer's models) nih.govmdpi.com.
Introduce specific mutations in target genes to understand how these modifications affect cellular responses to Verbenalin.
Utilize inducible CRISPR/Cas9 systems to control the timing of gene perturbation, allowing for the study of dynamic pathway responses to Verbenalin treatment nih.gov.
By selectively altering gene expression or function using CRISPR/Cas9, researchers can gain definitive evidence for the involvement of specific molecular players in the pathways influenced by Verbenalin, such as its effects on inflammation, neuroprotection, or immune cell activity nih.govmedchemexpress.commdpi.com.
Integrated Multi-Omics Analyses in Verbenalin Research
To gain a comprehensive understanding of Verbenalin's biological effects, integrated multi-omics analyses can be employed. These approaches combine data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the molecular changes induced by Verbenalin mdpi.commetwarebio.comnih.gov.
Systems Biology Approaches Combining Proteomics, Metabolomics, and Transcriptomics
Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple sources mdpi.com. Applying this approach to Verbenalin research, particularly by combining transcriptomics (studying gene expression), proteomics (studying protein levels and modifications), and metabolomics (studying small molecule metabolites), can reveal intricate regulatory networks and pathways affected by the compound mdpi.comnih.govqiagenbioinformatics.com.
Transcriptomics analysis can identify genes whose expression levels change upon Verbenalin treatment. Proteomics can reveal alterations in protein abundance and post-translational modifications, providing insights into the functional effect of gene expression changes mdpi.comnih.gov. Metabolomics can capture the downstream effects of these changes on cellular metabolism, identifying altered metabolic pathways and potential biomarkers metwarebio.comnih.gov.
While specific integrated multi-omics studies on Verbenalin were not extensively detailed in the search results, the utility of such approaches in biological research is well-established mdpi.commetwarebio.comnih.gov. For example, multi-omics analysis has been used to investigate the molecular basis of regeneration efficiency in plants and to understand immuno-physiological responses to stress in fish nih.govnih.gov.
Future Verbenalin research could benefit from:
Conducting transcriptomic, proteomic, and metabolomic profiling of cells or tissues treated with Verbenalin under different conditions (e.g., in the presence or absence of inflammatory stimuli or in disease models).
Integrating these datasets using bioinformatics tools and systems biology approaches to identify key pathways, protein complexes, and metabolic networks influenced by Verbenalin mdpi.comqiagenbioinformatics.com.
Utilizing pathway enrichment analysis and network analysis to visualize and interpret the interconnected molecular changes mdpi.com.
This integrated approach can provide a more complete picture of how Verbenalin exerts its effects at a molecular level, identifying potential off-target effects and revealing novel mechanisms that might not be apparent from single-omics studies.
Expanded Preclinical Evaluation for New Therapeutic Applications
Preclinical evaluation is a critical step in assessing the therapeutic potential of a compound before clinical trials. Expanded preclinical studies for Verbenalin should focus on evaluating its efficacy and mechanisms in relevant in vitro and in vivo models of diseases where its potential has been indicated, excluding aspects related to dosage, administration, safety, and adverse effects fda.gov.
Existing preclinical research has shown Verbenalin's potential in several areas:
Neuroprotection: Studies in cellular and animal models of Alzheimer's disease have indicated that Verbenalin can reduce amyloid-beta (Aβ) peptide generation, decrease Aβ and tau levels in the hippocampus, and restore brain-derived neurotrophic factor (BDNF) expression mdpi.comresearchgate.net. It has also shown neuroprotective effects against Aβ-induced neurotoxicity in SH-SY5Y cells mdpi.comresearchgate.netnih.gov.
Anti-inflammatory and Immunomodulatory effects: Verbenalin has demonstrated anti-inflammatory effects and enhanced the killing efficiency of natural killer (NK) cells in vitro nih.govbiorxiv.org. It has also been reported to reduce airway inflammation in asthmatic rats nih.gov.
Hepatoprotective effects: Verbenalin has shown potential in alleviating liver injury and regulating mitochondrial function in a mouse model of alcoholic steatohepatitis medchemexpress.comresearchgate.net.
Expanded preclinical evaluation could involve:
Disease-specific models: Utilizing a wider range of established in vivo models for conditions like Alzheimer's disease, various inflammatory disorders, viral infections, and liver diseases to confirm and extend the observed effects biorxiv.orgmedchemexpress.commdpi.comresearchgate.net. This includes exploring different disease stages and severities.
Mechanism-focused studies: Designing preclinical studies to specifically investigate the molecular mechanisms identified through in vitro and multi-omics analyses. For example, confirming the role of specific signaling pathways or targets in vivo nih.govresearchgate.net.
Combination studies: Evaluating Verbenalin in combination with existing therapies for specific diseases to explore potential synergistic effects.
Evaluation in more complex models: Utilizing more advanced preclinical models, such as those incorporating humanized components or more complex physiological systems, to better predict clinical outcomes emulatebio.comfda.gov.
Q & A
Q. How should researchers address batch-to-batch variability in Verbenalin samples used for long-term studies?
- Methodological Answer : Implement QC/QA protocols, including periodic HPLC re-analysis and stability-indicating assays. Store samples under inert conditions (argon atmosphere, -80°C). Use ANOVA to compare batch effects and adjust statistical models for covariates .
Ethical & Technical Considerations
Q. What ethical frameworks apply when designing animal studies to evaluate Verbenalin’s chronic toxicity?
Q. How can multi-omics datasets (transcriptomics, proteomics) be integrated to comprehensively map Verbenalin’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
